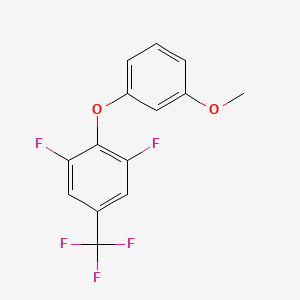
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves the nucleophilic substitution of appropriate precursors. One common method involves the reaction of 1,3-difluoro-5-(trifluoromethyl)benzene with 3-methoxyphenol under specific conditions to yield the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Applications De Recherche Scientifique
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy and trifluoromethyl groups can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Difluoro-2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-hydroxyphenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-methoxyphenoxy)-4-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, methoxy, and trifluoromethyl groups provides a distinct set of properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C14H9F5O2 |
|---|---|
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
1,3-difluoro-2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-9-3-2-4-10(7-9)21-13-11(15)5-8(6-12(13)16)14(17,18)19/h2-7H,1H3 |
Clé InChI |
BRNFPQASTUVAKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
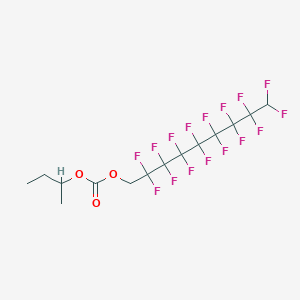
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)



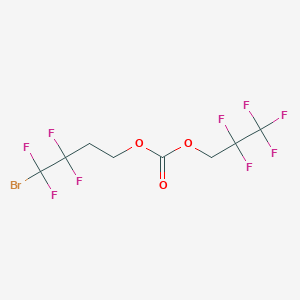
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
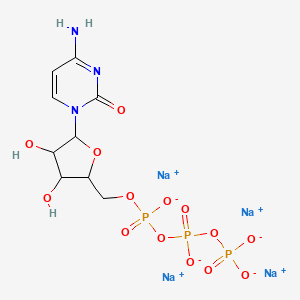

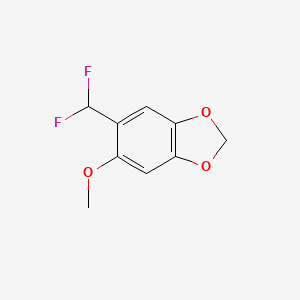
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)

